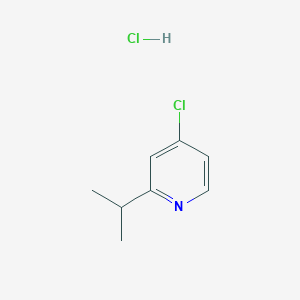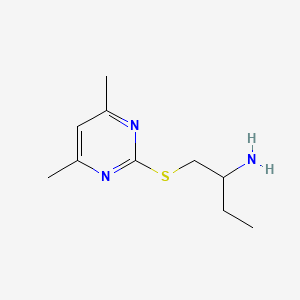
2-Bromo-8-nitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The compound’s structure consists of a quinoxaline core substituted with a bromine atom at the 2-position and a nitro group at the 8-position, giving it unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-8-nitroquinoxaline typically involves the cyclo-condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and nitration reactions . The general synthetic route can be summarized as follows:
Cyclo-condensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound to form the quinoxaline core.
Bromination: The quinoxaline core is then brominated at the 2-position using bromine or a brominating agent.
Nitration: Finally, the brominated quinoxaline undergoes nitration at the 8-position using a nitrating agent such as nitric acid.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
2-Bromo-8-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic reagents.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted quinoxaline derivatives, while reduction reactions can produce 8-aminoquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-nitroquinoxaline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-8-nitroquinoxaline and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-8-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Known for its anticancer properties.
2-Methylquinoxaline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Nitroquinoxaline: Similar to this compound but lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C8H4BrN3O2 |
|---|---|
Molekulargewicht |
254.04 g/mol |
IUPAC-Name |
2-bromo-8-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H |
InChI-Schlüssel |
DMUHEKZUHXGZNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)



![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
